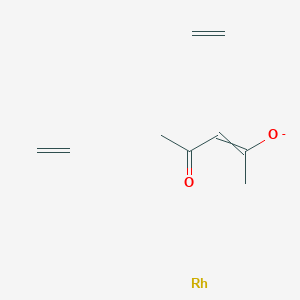

ethene;(Z)-4-oxopent-2-en-2-olate;rhodium

Beschreibung

Ethene, also known as ethylene, is a simple alkene with the formula C₂H₄. It is the simplest alkene, consisting of two carbon atoms double-bonded to each other and each bonded to two hydrogen atoms. The compound (Z)-4-oxopent-2-en-2-olate is a derivative of pent-2-en-2-ol with a keto group at the fourth position. Rhodium is a transition metal often used in catalysis due to its unique properties. The combination of ethene, (Z)-4-oxopent-2-en-2-olate, and rhodium forms a complex that is of significant interest in various chemical reactions and industrial applications.

Eigenschaften

IUPAC Name |

ethene;4-oxopent-2-en-2-olate;rhodium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.2C2H4.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;2*1-2H2;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQSOHSPTULSFS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].C=C.C=C.[Rh] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15O2Rh- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethene can be achieved through the dehydration of ethanol. This process involves passing ethanol vapor over heated aluminum oxide, resulting in the formation of ethene and water . Another method involves the use of concentrated sulfuric acid as a catalyst to dehydrate ethanol at elevated temperatures .

For the preparation of (Z)-4-oxopent-2-en-2-olate, a common method involves the aldol condensation of acetone with acetaldehyde, followed by dehydration to form the enolate.

Industrial Production Methods

Industrially, ethene is produced through the steam cracking of hydrocarbons such as ethane and propane. This process involves heating the hydrocarbons to high temperatures in the presence of steam, resulting in the formation of ethene and other by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Ethene undergoes various types of reactions, including:

Addition Reactions: Ethene reacts with halogens like bromine to form dihalides.

Hydrogenation: Ethene reacts with hydrogen in the presence of a nickel catalyst to form ethane.

Polymerization: Ethene can be polymerized to form polyethylene, a widely used plastic.

Common Reagents and Conditions

Bromine: Used in addition reactions to form dihalides.

Hydrogen: Used in hydrogenation reactions with a nickel catalyst.

Catalysts: Rhodium and nickel are commonly used in various reactions involving ethene.

Major Products

1,2-Dibromoethane: Formed from the addition of bromine to ethene.

Ethane: Formed from the hydrogenation of ethene.

Polyethylene: Formed from the polymerization of ethene.

Wissenschaftliche Forschungsanwendungen

Ethene and its derivatives, including (Z)-4-oxopent-2-en-2-olate, have numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of ethene involves its ability to undergo addition reactions due to the presence of a carbon-carbon double bond. In the presence of catalysts like rhodium, ethene can participate in various catalytic cycles, facilitating the formation of complex organic molecules . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Vergleich Mit ähnlichen Verbindungen

Ethene can be compared with other alkenes such as propene and butene. While ethene is the simplest alkene, propene and butene have additional carbon atoms, leading to different reactivity and applications . The (Z)-4-oxopent-2-en-2-olate can be compared with other enolates and keto compounds, highlighting its unique structure and reactivity.

List of Similar Compounds

Propene: C₃H₆

Butene: C₄H₈

1-Hexene: C₆H₁₂

These compounds share similar chemical properties but differ in their molecular structure and specific applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.